molecular formula C8H8ClNO3S B3193456 2-Acetamidobenzene-1-sulfonyl chloride CAS No. 71905-93-6

2-Acetamidobenzene-1-sulfonyl chloride

Cat. No. B3193456
CAS RN: 71905-93-6
M. Wt: 233.67 g/mol
InChI Key: VKPQLZPZPYQFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO3S . It is also known as 4-Acetamidobenzenesulfonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides like 2-Acetamidobenzene-1-sulfonyl chloride often involves chlorosulfonation . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides . The second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .


Molecular Structure Analysis

The molecular structure of 2-Acetamidobenzene-1-sulfonyl chloride consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Sulfonyl chlorides, including 2-Acetamidobenzene-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia . For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .

Safety And Hazards

2-Acetamidobenzene-1-sulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this substance with care, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

CAS RN

71905-93-6

Product Name

2-Acetamidobenzene-1-sulfonyl chloride

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

2-acetamidobenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

VKPQLZPZPYQFOK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl

Origin of Product

United States

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